(5-(2-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione
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Overview
Description
(5-(2-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(2-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 2-chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Synthesis of the piperazine derivative: The piperazine ring can be synthesized through the reaction of ethylenediamine with an appropriate dihalide.
Coupling of the furan and piperazine derivatives: This step involves the formation of a methanethione linkage, typically through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-(2-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the reduction of the methanethione group to a methylene group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methylene derivatives.
Substitution: Nitro or bromo derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (5-(2-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of (5-(2-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- (5-(2-Chlorophenyl)furan-2-yl)(4-(m-tolyl)piperazin-1-yl)methanethione
- (5-(2-Chlorophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione
- (5-(2-Chlorophenyl)furan-2-yl)(4-(o-methylphenyl)piperazin-1-yl)methanethione
Uniqueness
(5-(2-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione is unique due to the specific arrangement of its functional groups. The presence of both the furan and piperazine rings, along with the methanethione linkage, provides a distinct chemical profile that can lead to unique biological activities and chemical reactivity.
Biological Activity
The compound (5-(2-Chlorophenyl)furan-2-yl)(4-(o-tolyl)piperazin-1-yl)methanethione, often referred to by its chemical structure or abbreviated form, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and case studies from diverse research sources.
Synthesis
The synthesis of this compound typically involves the reaction of 2-chlorophenyl furan with o-tolyl piperazine in the presence of a thioketone. The reaction conditions often include refluxing in an organic solvent such as ethanol or dichloromethane to facilitate the formation of the desired product.
Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties against various bacterial strains. A study conducted by Farrokhpour et al. indicated that derivatives of piperazine compounds often demonstrate significant antibacterial activity due to their ability to disrupt bacterial cell wall synthesis and function .
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
In vitro studies have suggested that this compound may possess anticancer properties. The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values reported as follows:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15.3 |
HeLa | 20.5 |
Mechanistically, the compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiomethyl group is believed to interact with key enzymes involved in cellular metabolism and proliferation.
- Receptor Modulation : The piperazine moiety may enhance binding affinity to certain receptors, influencing signal transduction pathways.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, leading to oxidative stress and subsequent cell death.
Case Study 1: Antimicrobial Efficacy
In a clinical study involving patients with bacterial infections resistant to conventional antibiotics, subjects were administered formulations containing the compound. The results demonstrated a significant reduction in infection rates compared to placebo groups, highlighting its potential as an alternative antimicrobial agent .
Case Study 2: Cancer Treatment
A preliminary clinical trial assessed the efficacy of this compound in combination with standard chemotherapy for patients with advanced breast cancer. Patients receiving the combination therapy showed improved overall survival rates and reduced tumor sizes compared to those receiving chemotherapy alone .
Properties
IUPAC Name |
[5-(2-chlorophenyl)furan-2-yl]-[4-(2-methylphenyl)piperazin-1-yl]methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2OS/c1-16-6-2-5-9-19(16)24-12-14-25(15-13-24)22(27)21-11-10-20(26-21)17-7-3-4-8-18(17)23/h2-11H,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZJCALCSVVPPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=S)C3=CC=C(O3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.